molecular formula C22H21N3O2S B12756796 Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide CAS No. 126006-77-7

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12756796
CAS No.: 126006-77-7
M. Wt: 391.5 g/mol
InChI Key: NIYHMWCXYSAQIL-UHFFFAOYSA-N
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Description

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, acetic acid, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yloxy acetic acid derivative, followed by the introduction of the hydrazide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: These compounds share the biphenyl core structure and may have similar chemical properties.

    Hydrazide derivatives: These compounds contain the hydrazide functional group and may exhibit similar reactivity.

Uniqueness

What sets acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

126006-77-7

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea

InChI

InChI=1S/C22H21N3O2S/c1-16-6-5-9-19(14-16)23-22(28)25-24-21(26)15-27-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,26)(H2,23,25,28)

InChI Key

NIYHMWCXYSAQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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